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Compound of Interest

N-Methoxy-N-methyitetrahydro-
Compound Name:
2H-pyran-4-carboxamide

Cat. No.: B175082

For researchers, scientists, and professionals in drug development, the precise structural
elucidation of tetrahydropyran derivatives is critical. As a prevalent scaffold in numerous natural
products and pharmaceuticals, understanding the nuanced effects of substitution on the
tetrahydropyran ring is paramount. This guide provides a comparative analysis of 13C Nuclear
Magnetic Resonance (NMR) chemical shifts for various tetrahydropyran derivatives, supported
by experimental data.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of the tetrahydropyran ring are highly sensitive to the nature,
position, and stereochemistry of substituents. The following table summarizes experimental
13C NMR data for the parent tetrahydropyran and several of its substituted derivatives,
providing a basis for objective comparison. The data illustrates the impact of common
substituents on the chemical environment of the ring carbons.

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | |---[---|---|---
|---]---| | Tetrahydropyran[1] | 68.5 | 26.5 | 23.4 | 26.5 | 68.5 | CDCls | | cis-2,6-
Dimethyltetrahydropyran | 73.1 | 32.9 | 23.1|32.9| 73.1 | CDCls | | trans-2,6-
Dimethyltetrahydropyran | 73.8 | 33.1 | 26.1 | 33.1 | 73.8 | CDClIs | | 2-Methoxytetrahydropyran |
98.9]31.5|25.5|20.2|62.3 | CDCIs | | Tetrahydropyran-2-methanol[2] | 76.8 | 30.1 | 26.0 |
23.1|68.1 | CDCls | | 3-Methyltetrahydropyran[3] | 74.0 | 32.5| 31.5| 26.1 | 68.4 | CDCls | | 4-
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Hydroxytetrahydropyran (axial OH) | 62.1 | 34.2|68.9 | 34.2 | 62.1 | CDClsz | | 4-
Hydroxytetrahydropyran (equatorial OH) | 66.8 | 36.1 | 73.5| 36.1 | 66.8 | CDCls |

Experimental Protocols

The following is a typical experimental protocol for acquiring high-quality 13C NMR spectra for
tetrahydropyran derivatives.

Sample Preparation:

o Approximately 20-50 mg of the tetrahydropyran derivative is accurately weighed and
dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, CeDs). The
choice of solvent should ensure good solubility and minimize solvent signal interference with
analyte peaks.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:

o Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of
400 MHz or higher, equipped with a broadband probe is used.

e Technique: Standard proton-decoupled 13C NMR spectroscopy is performed to obtain a
spectrum with a single peak for each chemically non-equivalent carbon atom.

e Pulse Sequence: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on
Bruker instruments) is commonly employed.

e Acquisition Parameters:

o Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is
generally sufficient to cover the chemical shift range of carbon atoms in tetrahydropyran
derivatives.

o Acquisition Time: An acquisition time of 1-2 seconds is typically used.
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o Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for adequate
relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is
required.

o Number of Scans: The number of scans can range from 128 to several thousand,
depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing:

e The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate
the frequency-domain spectrum.

e Phase and baseline corrections are applied to obtain a properly phased spectrum with a flat
baseline.

e The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Factors Influencing 13C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the tetrahydropyran ring are primarily influenced by
the electronic and steric effects of the substituents, as well as the stereochemical orientation of
these groups. The following diagram illustrates the logical relationship between these factors
and the resulting 13C NMR chemical shifts.
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Factors Influencing 13C NMR Chemical Shifts in Tetrahydropyran Derivatives

Substituent Properties Stereochemistry
Inductive Effects Steric Effects Axial vs. Equatorial
inductive steric orientation

Deshielding/Shielding y-gauche effect (shielding) Shielding/Deshielding

13C NMR Chemical Shifts
(C2, C3, C4, C5, C6)

Click to download full resolution via product page
Caption: Logical workflow of factors affecting 13C NMR chemical shifts.
Analysis of Influencing Factors:

 Inductive Effects: Electronegative substituents (e.g., -OH, -OR, halogens) withdraw electron
density from the attached carbon (a-carbon), causing a significant downfield shift
(deshielding). This effect diminishes with distance, affecting the 3 and y carbons to a lesser

extent.

» Steric Effects (y-gauche effect): When a substituent is in a gauche conformation with respect
to a y-carbon, a shielding (upfield shift) of that carbon is typically observed. This is a crucial

factor in distinguishing between stereoisomers.

o Stereochemistry (Axial vs. Equatorial): The orientation of a substituent has a pronounced
effect on the chemical shifts of the ring carbons. An axial substituent will generally cause a
greater shielding (upfield shift) of the y-carbons (C-3 and C-5 for a substituent at C-1) due to
the y-gauche effect, compared to its equatorial counterpart. The carbon bearing the axial
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substituent itself is also typically shielded relative to when the substituent is equatorial. This
is evident in the provided data for axial and equatorial 4-hydroxytetrahydropyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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